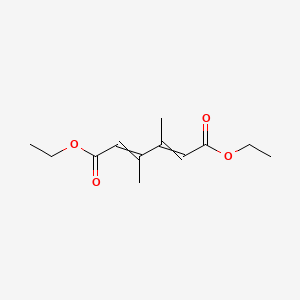

Diethyl 3,4-dimethylhexa-2,4-dienedioate

Beschreibung

Eigenschaften

CAS-Nummer |

107368-28-5 |

|---|---|

Molekularformel |

C12H18O4 |

Molekulargewicht |

226.27 g/mol |

IUPAC-Name |

diethyl 3,4-dimethylhexa-2,4-dienedioate |

InChI |

InChI=1S/C12H18O4/c1-5-15-11(13)7-9(3)10(4)8-12(14)16-6-2/h7-8H,5-6H2,1-4H3 |

InChI-Schlüssel |

HDICRMAKHWFIQW-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C=C(C)C(=CC(=O)OCC)C |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Key Differences :

- Functional Groups: Hexa-2,4-dienoic acid (CAS 110-44-1) lacks ester groups and methyl substituents, existing as a free carboxylic acid with a conjugated diene system .

- Reactivity: The free carboxylic acid group in hexa-2,4-dienoic acid enhances its acidity (pKa ~4.5–5.0) compared to the neutral diester. This makes it more reactive in acid-base reactions but less stable under hydrolytic conditions.

- Applications : Primarily used as an intermediate in organic synthesis, whereas the diester form is better suited for polymerization due to reduced polarity .

Diethyl Phthalate

Key Differences :

- Structure : Diethyl phthalate (CAS 84-66-2) features a benzene ring core, unlike the aliphatic diene backbone of Diethyl 3,4-dimethylhexa-2,4-dienedioate .

- Physical Properties: Flash Point: Diethyl phthalate has a higher flash point (156°C) due to aromatic stability, compared to aliphatic diesters, which typically have lower flash points. Hazard Profile: Classified as non-hazardous under OSHA standards, whereas the methyl-substituted dienedioate may exhibit different toxicity due to steric and electronic effects .

(2Z,4E)-2-Hydroxyhexa-2,4-dienedioate

Key Differences :

- Functionalization: This compound, produced enzymatically from 2-aminomuconate via EC 3.5.99.11, contains a hydroxyl group and a carboxylate, making it more polar and reactive in biological systems .

- Biological Role : Acts as an intermediate in microbial degradation pathways (e.g., Comamonas testosteroni), unlike the synthetic diester, which lacks natural metabolic pathways .

Enzymatic and Chemical Reactivity

Hydrolase Interactions

Diethyl 3,4-dimethylhexa-2,4-dienedioate is susceptible to hydrolysis by enzymes such as 2-hydroxy-6-oxonona-2,4-dienedioate hydrolase (EC 3.7.1.14), which cleaves similar dienoate esters. In contrast, (2Z,4E)-2-hydroxyhexa-2,4-dienedioate is processed by EC 3.5.99.11, highlighting divergent metabolic fates for structurally related compounds .

Polymerization Behavior

Diethyl muconates (e.g., diethyl (Z,Z)-hexa-2,4-dienedioate) undergo stereospecific free radical polymerization, forming isotactic polymers. The methyl substituents in Diethyl 3,4-dimethylhexa-2,4-dienedioate likely hinder polymerization efficiency but enhance thermal stability in derived materials .

Data Tables

Table 1: Structural and Physical Properties

| Compound | CAS Number | Molecular Formula | Functional Groups | Key Applications |

|---|---|---|---|---|

| Diethyl 3,4-dimethylhexa-2,4-dienedioate | Not provided | C₁₂H₁₈O₄ | Diester, conjugated diene | Polymer chemistry, synthesis |

| Hexa-2,4-dienoic acid | 110-44-1 | C₆H₈O₂ | Carboxylic acid, conjugated diene | Organic intermediates |

| Diethyl phthalate | 84-66-2 | C₁₂H₁₄O₄ | Aromatic diester | Plasticizers, solvents |

| (2Z,4E)-2-hydroxyhexa-2,4-dienedioate | N/A | C₆H₆O₅ | Hydroxyl, carboxylate | Microbial metabolism |

Table 2: Enzymatic Interactions

| Enzyme | EC Number | Substrate | Product | Organism |

|---|---|---|---|---|

| 2-Hydroxy-6-oxonona-2,4-dienedioate hydrolase | 3.7.1.14 | 2-Hydroxy-6-oxonona-2,4-dienedioate | Cleaved products | Not specified |

| 2-Aminomuconate deaminase | 3.5.99.11 | 2-Aminomuconate | (2Z,4E)-2-hydroxyhexa-2,4-dienedioate | Comamonas testosteroni |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Diethyl 3,4-dimethylhexa-2,4-dienedioate?

- Methodological Answer : Synthesis typically involves esterification of the corresponding diacid (3,4-dimethylhexa-2,4-dienedioic acid) with ethanol under acid catalysis. Alternatively, Diels-Alder reactions using dienophiles (e.g., maleic anhydride) and conjugated dienes can yield intermediates that are subsequently esterified. Researchers should optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) to maximize yield and purity. Post-synthesis purification via fractional distillation or column chromatography is critical to isolate the stereoisomers .

Q. How should researchers characterize the structural and stereochemical properties of Diethyl 3,4-dimethylhexa-2,4-dienedioate?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of ethyl ester groups, methyl substituents, and conjugated double bonds. Coupling constants in -NMR can distinguish cis/trans configurations .

- X-ray Crystallography : Resolve stereochemical ambiguities by growing single crystals in non-polar solvents (e.g., hexane) and analyzing the crystal lattice .

- FTIR Spectroscopy : Identify ester carbonyl stretches (~1740 cm) and conjugated diene absorption bands (~1600 cm) .

Q. What are the key considerations for handling and storing Diethyl 3,4-dimethylhexa-2,4-dienedioate in laboratory settings?

- Methodological Answer :

- Storage : Keep in airtight, amber glass containers under inert gas (N) at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to moisture and UV light .

- Handling : Use fume hoods, nitrile gloves, and safety goggles. Monitor vapor concentrations to stay below OSHA permissible exposure limits (PELs). In case of spills, neutralize with alkaline solutions (e.g., sodium bicarbonate) before disposal .

Advanced Research Questions

Q. How does the stereochemistry of Diethyl 3,4-dimethylhexa-2,4-dienedioate influence its polymerization behavior?

- Methodological Answer : The Z,Z-isomer undergoes stereospecific radical polymerization in the crystalline state due to pre-organized diene alignment, yielding syndiotactic polymers. In contrast, the E,E-isomer requires photoinitiation for polymerization. Researchers should employ differential scanning calorimetry (DSC) and X-ray diffraction (XRD) to monitor phase transitions and crystallinity during polymerization .

Q. What experimental approaches are used to resolve contradictions in thermochemical data for conjugated dienes like Diethyl 3,4-dimethylhexa-2,4-dienedioate?

- Methodological Answer : Contradictions in enthalpy of formation () often arise from computational vs. experimental methods. To resolve discrepancies:

- Calorimetry : Measure combustion energy using bomb calorimetry under controlled oxygen pressure.

- Comparative Analysis : Cross-reference gas-phase thermochemistry data (e.g., from NIST) with computational results (DFT or ab initio calculations) .

Q. What role does Diethyl 3,4-dimethylhexa-2,4-dienedioate play in topochemical polymerization reactions?

- Methodological Answer : The compound serves as a monomer in topochemical polymerization, where molecular alignment in the crystal lattice dictates reaction pathways. Researchers must:

- Crystal Engineering : Co-crystallize the diene with templating agents (e.g., hydrogen-bond donors) to achieve optimal alignment.

- In Situ Monitoring : Use Raman spectroscopy or synchrotron XRD to track real-time structural changes during polymerization .

Q. How can researchers optimize reaction conditions for the enantioselective synthesis of derivatives of Diethyl 3,4-dimethylhexa-2,4-dienedioate?

- Methodological Answer :

- Chiral Catalysts : Employ organocatalysts (e.g., proline derivatives) or transition-metal complexes (e.g., Ru-BINAP) to induce asymmetry during Diels-Alder or Michael addition reactions.

- Solvent Screening : Test chiral solvents (e.g., (-)-menthol derivatives) to enhance enantiomeric excess (ee).

- Analytical Validation : Use chiral HPLC or circular dichroism (CD) to quantify enantiomeric ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.